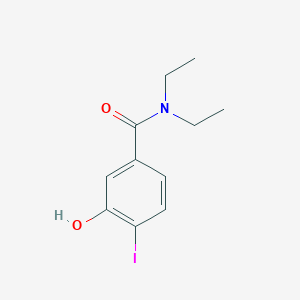

N,N-Diethyl-3-hydroxy-4-iodobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Research

Benzamide derivatives represent a significant class of compounds in modern chemical and biological research. researchgate.net Their versatile structure allows for a wide range of modifications, enabling the synthesis of molecules with diverse physicochemical properties and biological activities. These compounds are recognized as valuable building blocks in organic synthesis and are integral to the development of new functional molecules. researchgate.net

In the realm of medicinal chemistry, substituted benzamides are investigated for a multitude of purposes. For instance, they have been explored as inhibitors of various enzymes, such as cholinesterases, which are relevant in neurodegenerative disease research. researchgate.net The ability to introduce different substituents onto the benzamide scaffold allows for detailed structure-activity relationship (SAR) studies, which are crucial for optimizing the interaction of these molecules with their biological targets. researchgate.net The amide bond itself is a key feature in many biologically active molecules, contributing to their stability and pharmacological profiles. researchgate.net

Historical Trajectory of Iodinated Benzamides in Research Applications

The incorporation of iodine into organic molecules has a long history in scientific research, particularly in the development of imaging agents. The use of iodinated compounds as contrast agents in radiology dates back to the early 20th century. nih.gov This is due to the high atomic number and electron density of iodine, which allows it to effectively absorb X-rays.

In the context of benzamides, the introduction of radioactive iodine isotopes, such as Iodine-123, Iodine-125, and Iodine-131, has been a key strategy in the development of radiopharmaceuticals. mdpi.com These radiolabeled benzamides have been particularly significant in the field of nuclear medicine for single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov A prominent area of investigation has been their use as ligands for neuroreceptors, most notably the dopamine (B1211576) D2 receptors. nih.govbldpharm.com The ability to visualize and quantify these receptors in the living brain has been invaluable for studying various neurological and psychiatric disorders. nih.govbldpharm.com Research on compounds like [¹²³I]Iodobenzamide (IBZM) has demonstrated the utility of this class of molecules in assessing dopamine D2 receptor density in conditions such as hypoxic-ischemic brain injury in infants and idiopathic rotational torticollis. nih.govbldpharm.comnih.gov

Rationale for Investigating N,N-Diethyl-3-hydroxy-4-iodobenzamide as a Research Probe

The specific structure of this compound suggests its potential as a highly specialized research probe. The rationale for its investigation stems from the combined properties of its constituent functional groups. The N,N-diethylbenzamide core provides a stable and synthetically accessible scaffold.

The presence of the iodine atom at the 4-position is particularly significant. It allows for potential radioiodination, transforming the molecule into a radioligand for imaging studies, such as SPECT or positron emission tomography (PET), depending on the iodine isotope used. This would enable non-invasive in vivo visualization and quantification of its biological targets.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄INO₂ |

| Molecular Weight | 319.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 911228-76-7 |

Data sourced from chemical supplier catalogs. bldpharm.com

Synthetic Precursors

A plausible synthetic route for this compound would involve the amidation of 3-hydroxy-4-iodobenzoic acid with diethylamine (B46881). The properties of a key precursor are listed below.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 3-Hydroxy-4-iodobenzaldehyde | C₇H₅IO₂ | 248.02 g/mol | 135242-71-6 |

Data for the precursor aldehyde, which can be oxidized to the corresponding carboxylic acid, is available from chemical suppliers. General methods for the synthesis of N,N-diethylbenzamides from the corresponding benzoic acid and diethylamine have been reported. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-3-13(4-2)11(15)8-5-6-9(12)10(14)7-8/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWESKHRGMRVGFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Research Models and in Vivo Distribution Studies of N,n Diethyl 3 Hydroxy 4 Iodobenzamide Analogs

In Vitro Cellular Uptake and Retention Studies

In vitro studies using various melanoma cell lines are fundamental for the initial assessment of the affinity and selectivity of benzamide (B126) analogs for melanin (B1238610).

The B16F10 murine melanoma cell line, known for its high melanin expression, is a frequently used model for evaluating the cellular uptake of radioiodinated benzamide analogs. Studies have demonstrated that these compounds exhibit significant accumulation within these cells. For instance, the uptake of one such analog, ¹³¹I-IFNABZA, was found to be substantial in B16F10 cells. mdpi.comnih.gov Another study involving a gallium-labeled benzamide derivative, ⁶⁸Ga-MI-0202C1, also confirmed cellular uptake in B16F10 cells, which increased when the cells were pretreated with L-tyrosine, a precursor in melanin synthesis. plos.org This suggests that the uptake is related to the melanin production pathway. Similarly, other radioiodinated benzamides, such as [¹²³I]14d and [¹²³I]25, have shown high uptake in B16F0 melanoma cells. figshare.com

The table below summarizes the in vitro uptake of a gallium-labeled benzamide analog in B16F10 cells.

| Compound | Cell Line | Treatment | Incubation Time | Cellular Uptake (CPM) |

| ⁶⁸Ga-MI-0202C1 | B16F10 | Control | 30 min | 2,901.76 ± 631.85 |

| ⁶⁸Ga-MI-0202C1 | B16F10 | Control | 60 min | 2,427.41 ± 507.40 |

| ⁶⁸Ga-MI-0202C1 | B16F10 | L-tyrosine (2 mM) | 30 min | 4,625.17 ± 992.00 |

| ⁶⁸Ga-MI-0202C1 | B16F10 | L-tyrosine (2 mM) | 60 min | 5,787.23 ± 946.21 |

| Data sourced from a study on ⁶⁸Ga-labeled fluorinated benzamide derivatives. plos.org |

To confirm melanin-specific targeting, the uptake of benzamide analogs is often compared between melanin-expressing (melanotic) and non-melanin-expressing (amelanotic) cell lines. A significant difference in accumulation between these cell types provides strong evidence of melanin affinity.

Research has shown a markedly higher uptake of these compounds in melanotic cells. For example, the accumulation of ¹³¹I-IFNABZA in melanotic B16F10 cells was 4.6 times greater than in the amelanotic A375 human melanoma cell line after a 2-hour incubation period. mdpi.comnih.gov In contrast, another analog, ¹³¹I-IFPABZA, showed only a 1.6-fold higher uptake in B16F10 cells compared to A375 cells. mdpi.comnih.gov In vivo imaging studies in mice bearing A375 amelanotic tumors showed negligible tumor uptake of both ¹³¹I-IFNABZA and ¹³¹I-IFPABZA, further supporting the high binding affinity of these tracers to melanin. mdpi.com Similarly, studies with 4-[¹⁸F]FEBZA demonstrated a higher tumor-to-muscle ratio in mice with melanotic B16F1 tumors compared to those with amelanotic C-32 tumors. researchgate.net

The precise mechanism governing the high uptake and retention of benzamide derivatives in melanoma cells is believed to be multifactorial, although direct binding to melanin is considered the primary driver. nih.govnih.gov Studies using differential and equilibrium density-gradient centrifugation have revealed that the majority of radioactivity from a labeled benzamide analog was associated with fractions containing melanin granules. deepdyve.com

Ex Vivo Biodistribution Research in Animal Models

Following in vitro validation, the biodistribution of N,N-Diethyl-3-hydroxy-4-iodobenzamide analogs is assessed in animal models, typically mice bearing melanoma xenografts, to understand their behavior in a whole biological system.

Ex vivo biodistribution studies involve injecting the radiolabeled compound into tumor-bearing animals and, at various time points, measuring the radioactivity in dissected organs and tissues. These studies have consistently shown high accumulation and prolonged retention of benzamide analogs in melanotic tumors.

For example, in B16F10 melanoma-bearing mice, ¹³¹I-IFNABZA showed significant tumor accumulation, reaching 5.84 ± 1.80 %ID/g (percent injected dose per gram) at 1 hour post-injection and remaining as high as 5.17 ± 1.53 %ID/g at 48 hours. mdpi.com In contrast, uptake in the amelanotic A375 tumor model was substantially lower, decreasing to 0.10 ± 0.05 %ID/g by 24 hours. mdpi.com Another series of radioiodinated benzamide analogs demonstrated tumor uptake of over 4.6 %ID/g at 1 hour, with some compounds reaching over 17 %ID/g. nih.gov Notably, compounds 5h and 5k from this series exhibited very long-lasting tumor concentrations, with 12.5 ± 1.6 %ID/g for compound 5k still present at 72 hours post-injection. nih.gov Similarly, o-[¹²³I]ABA 2-2 showed a high tumor uptake of 10.9% ID/g at 4 hours post-injection in mice with human melanoma xenografts. nih.gov

The following table presents a selection of biodistribution data for a radioiodinated benzamide analog in B16F10 melanoma-bearing mice.

| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |

| 5 min | 4.29 ± 0.93 | 3.16 ± 0.69 | 8.89 ± 1.67 | 12.78 ± 3.42 |

| 1 h | 5.84 ± 1.80 | 0.64 ± 0.18 | 1.85 ± 0.50 | 2.50 ± 0.72 |

| 4 h | 5.19 ± 2.84 | 0.19 ± 0.08 | 0.54 ± 0.14 | 0.55 ± 0.19 |

| 24 h | 5.06 ± 2.09 | 0.04 ± 0.01 | 0.16 ± 0.04 | 0.14 ± 0.03 |

| 48 h | 5.17 ± 1.53 | 0.03 ± 0.01 | 0.13 ± 0.03 | 0.10 ± 0.02 |

| Data represents the biodistribution of ¹³¹I-IFNABZA. mdpi.com |

A crucial metric for evaluating the potential of a diagnostic or therapeutic agent is the target-to-non-target ratio, which indicates the agent's specificity. High ratios are desirable as they signify greater accumulation in the tumor compared to healthy tissues, leading to better imaging contrast and reduced off-target toxicity.

Analogs of this compound have demonstrated impressive target-to-non-target ratios in preclinical models. For ¹³¹I-IFNABZA, the tumor-to-muscle ratio in B16F10 bearing mice increased dramatically over time, from 9.90 ± 3.66 at 1 hour to 168.70 ± 89.52 at 24 hours. mdpi.com The metabolization of o-[¹²³I]ABA 2-2 and subsequent rapid renal excretion of its metabolites led to exceptionally high tumor-to-blood and tumor-to-liver ratios of over 400 and 70, respectively, at 48 hours post-injection. nih.gov Other analogs have also shown favorable ratios, with one compound achieving tumor-to-liver and tumor-to-lung ratios of 5.92 and 9.86, respectively, at 1 hour. nih.gov For ⁶⁸Ga-MI-0202C1, the tumor-to-brain ratio at 60 minutes was 3.92 ± 0.76, and the tumor-to-skin ratio was 4.05 ± 1.64. nih.gov

The table below showcases various tumor-to-non-target organ ratios for different benzamide analogs.

| Compound | Animal Model | Ratio | Time Post-Injection | Value |

| ¹³¹I-IFNABZA | B16F10 Mice | Tumor-to-Muscle | 24 h | 168.70 ± 89.52 |

| ¹³¹I-IFNABZA | B16F10 Mice | Tumor-to-Muscle | 48 h | 258.50 ± 76.50 |

| o-[¹²³I]ABA 2-2 | Human Melanoma Xenograft | Tumor-to-Blood | 48 h | >400 |

| o-[¹²³I]ABA 2-2 | Human Melanoma Xenograft | Tumor-to-Liver | 48 h | >70 |

| Compound 5l | B16-F0 Mice | Tumor-to-Liver | 1 h | 5.92 |

| Compound 5l | B16-F0 Mice | Tumor-to-Lung | 1 h | 9.86 |

| ⁶⁸Ga-MI-0202C1 | B16F10 Mice | Tumor-to-Brain | 60 min | 3.92 ± 0.76 |

| ⁶⁸Ga-MI-0202C1 | B16F10 Mice | Tumor-to-Skin | 60 min | 4.05 ± 1.64 |

| Data compiled from multiple preclinical studies. mdpi.comnih.govnih.govnih.gov |

Analysis of Clearance Pathways (e.g., Renal, Hepatobiliary)

The elimination of this compound and its analogs from the body occurs through multiple pathways, primarily renal and hepatobiliary, with the predominant route being highly dependent on the specific chemical structure of the analog. The physicochemical properties of the compound, such as lipophilicity and plasma protein binding, are major determinants of its clearance mechanism. nih.gov Generally, hydrophilic compounds are favored for renal clearance, while more lipophilic drugs are often metabolized by the liver and excreted via the biliary system. nih.gov

In preclinical studies involving radioiodinated benzamide derivatives, evidence points to both clearance routes being active. For certain analogs, high urinary excretion of radioactivity has been observed, indicating a significant renal clearance pathway. nih.gov Conversely, biodistribution studies of other derivatives, such as the ¹³¹I-labeled benzamide [¹³¹I]MIP-1145, have shown radioactivity accumulation in the large intestine. nih.gov This suggests that hepatobiliary clearance, where the compound is excreted from the liver into the bile and then into the intestines, is a notable pathway for this specific analog. nih.gov

Further research with derivatives like ¹³¹I-iodofluoronicotiamide benzamide (¹³¹I-IFNABZA) has focused on optimizing the clearance profile to reduce background signal and improve imaging. nih.gov Studies have shown that ¹³¹I-IFNABZA results in lower radiation doses to normal tissues compared to other melanin-targeting agents, suggesting a favorable clearance profile that minimizes retention in non-target organs. nih.gov The rate of blood clearance is a critical factor for the utility of these compounds, as it directly impacts their uptake and retention in target tissues like melanoma. nih.gov

Small-Animal Imaging Research

Small-animal imaging techniques are fundamental to the preclinical evaluation of this compound derivatives, allowing for non-invasive and longitudinal assessment of their behavior in living organisms. nih.govresearchgate.net

Micro-SPECT and Micro-PET Imaging of this compound Derivatives

Micro-Single Photon Emission Computed Tomography (Micro-SPECT) and Micro-Positron Emission Tomography (Micro-PET) are powerful nuclear imaging modalities used to study the in vivo properties of radiolabeled benzamide derivatives. nih.gov These technologies enable the three-dimensional visualization and quantification of radiotracer distribution, providing critical information on pharmacokinetics and target engagement. nih.govresearchgate.net

Derivatives of this compound are often labeled with iodine radioisotopes such as ¹²³I, ¹²⁵I, or ¹³¹I for SPECT imaging, or positron-emitting isotopes like ¹²⁴I for PET imaging. researchgate.net Preclinical research has successfully utilized these techniques to evaluate novel radioiodinated benzamides for applications in oncology. For example, derivatives such as [¹³¹I]MIP-1145 and ¹³¹I-IFNABZA have been assessed in mouse models using planar γ-imaging and SPECT to determine their potential for melanoma detection. nih.govnih.gov These imaging studies are crucial for comparing different analogs, optimizing lead compounds, and gathering data on their efficacy before any potential clinical translation. researchgate.netnih.gov

Visualization of Target Localization in Preclinical Models

A key application of imaging with radioiodinated benzamide derivatives is the visualization of their localization to specific biological targets. Many benzamide analogs exhibit a high affinity for melanin, an intracellular pigment overexpressed in melanoma cells. nih.gov Micro-SPECT and Micro-PET imaging have been instrumental in demonstrating this targeting capability in preclinical models.

In mice bearing melanoma xenografts, studies have shown that radiolabeled benzamides like [¹³¹I]MIP-1145 specifically accumulate in melanin-expressing tumors. nih.gov This uptake is visualized as a high-intensity signal in the tumor region on the scan images. The specificity of this targeting is often confirmed by using control models, such as mice with amelanotic (non-pigmented) melanomas, where marginal tumor uptake is observed. nih.gov

Furthermore, these imaging studies visualize the broader biodistribution of the compounds. High uptake is often seen in other pigmented tissues, such as the eyes of pigmented C57BL/6 mice, but not in the eyes of albino rats, which was one of the initial observations that led to the investigation of these compounds as melanin-targeting agents. nih.gov This ability to visually confirm target engagement and assess off-target accumulation in a living animal is a primary advantage of these imaging techniques. researchgate.net

| Compound/Analog | Imaging Modality | Preclinical Model | Key Localization Findings | Reference |

|---|---|---|---|---|

| [¹³¹I]MIP-1145 | Scintigraphy/SPECT | Mice with human melanoma xenografts | High uptake and retention in melanin-expressing tumors; localization to pigmented eyes. | nih.gov |

| ¹³¹I-IFNABZA | Planar γ-imaging/SPECT | Mice with B16F10 melanoma | Higher tumor-to-muscle ratio compared to other analogs; marginal uptake in amelanotic tumors. | nih.gov |

| General Radioiodinated Benzamides | SPECT | Mice with B16 melanoma | Uptake associated with melanin granules within cells. | nih.gov |

Methodological Advancements in Preclinical Imaging Techniques Utilizing the Compound

The use of this compound analogs represents a methodological advancement in functional molecular imaging. The development of these highly specific, target-seeking radiotracers allows researchers to move beyond simple anatomical imaging (like CT or MRI) to visualize and quantify a specific biological process—in this case, the presence of melanin. nih.govresearchgate.net

These advancements include:

Target-Specific Visualization : The design of benzamides that bind with high affinity to intracellular melanin enables the direct imaging of a specific cancer biomarker, which can be used for diagnosis and monitoring treatment response. nih.govnih.gov

Longitudinal Studies : Because Micro-SPECT and Micro-PET are non-invasive, they allow for repetitive imaging of the same animal over time. researchgate.net This is a significant methodological improvement over older techniques that required sacrificing animals at each time point. This approach improves the statistical power of studies and reduces the number of animals required. researchgate.net

Theranostic Development : The development of these imaging agents is a critical step in a "theranostic" approach, where the same or a very similar molecule can be used for both diagnosis (with an imaging isotope) and therapy (with a therapeutic isotope). The imaging studies provide the essential pharmacokinetic and dosimetric data needed to develop a therapeutic counterpart. nih.gov

The integration of functional imaging data from SPECT or PET with anatomical data from co-registered CT scans further enhances the utility of these compounds, allowing for precise anatomical localization of the functional signal. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Investigations (Mechanistic Focus)

Investigation of Compound Metabolism and Metabolite Identification in Animal Models

Beyond deiodination, the core benzamide structure also undergoes metabolic transformations. Studies on closely related structures, such as N,N-dimethylbenzamides, have identified specific metabolites in animal models. nih.gov Oxidative metabolism in the liver can lead to the formation of N-(hydroxymethyl) compounds. For instance, N,N-dimethylbenzamide is metabolized to the less stable N-(hydroxymethyl)-N-methylbenzamide. nih.gov It is probable that N,N-diethylbenzamide derivatives undergo a similar N-dealkylation process. The stability of these metabolites can vary; some N-hydroxymethyl compounds are relatively stable, while others can degrade to produce formaldehyde. nih.gov Research has shown that blood clearance rates and metabolic stability are the main determinants for the uptake of benzamide analogs in target tissues like melanoma. nih.gov

Elucidation of Biological Half-Life in Research Systems

The biological half-life of a compound is a critical pharmacokinetic parameter, indicating the time required for the concentration of the substance to decrease by half in the body. For analogs of this compound, particularly radioiodinated versions developed for imaging and therapeutic purposes, understanding their biological half-life is essential for determining their potential clinical utility.

Preclinical studies, primarily in rodent models, have provided insights into the whole-body biological half-life of various radioiodinated N-(2-diethylaminoethyl)benzamide analogs. In one key study, the biological half-lives of several ¹²⁵I-labeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide were investigated in C57BL/6 mice bearing B16-F0 murine melanoma. The results demonstrated a range of whole-body biological half-lives for these compounds. For instance, the half-life was 26.7 hours for compound 5e , 30.2 hours for 5l , 38.0 hours for 5h , and 66.1 hours for 5k nih.gov. This variation highlights how structural modifications to the benzamide scaffold can significantly influence the rate of elimination from the body. The prolonged retention of some of these analogs is a noteworthy characteristic for potential therapeutic applications.

The following table summarizes the whole-body biological half-life of selected radioiodinated N-(2-diethylaminoethyl)-4-iodobenzamide analogs in mice.

Studies of Interaction with Efflux Transporters and Enzymes

The in vivo behavior and efficacy of this compound analogs are significantly influenced by their interactions with metabolic enzymes and efflux transporters. These interactions can affect their bioavailability, tissue distribution, and clearance.

Interaction with Enzymes:

Radioiodinated pharmaceuticals, including benzamide analogs, are susceptible to in vivo deiodination, a metabolic process that can lead to the loss of the radioiodine from the molecule. This process can be catalyzed by several enzyme systems. The primary enzymes involved in the deiodination of iodinated aromatic compounds are iodothyronine deiodinases and cytochrome P450 (CYP) enzymes. psu.edunih.gov

Iodothyronine Deiodinases (DIOs): These enzymes are primarily involved in the metabolism of thyroid hormones but can also act on other iodinated compounds. nih.gov

Interaction with Efflux Transporters:

Efflux transporters, such as P-glycoprotein (P-gp), are membrane proteins that actively pump a wide variety of substrates out of cells. nih.govnih.gov P-gp is a member of the ATP-binding cassette (ABC) transporter superfamily and its expression in tissues like the intestine, liver, kidney, and the blood-brain barrier can significantly limit the absorption and distribution of its substrates. researchgate.netfrontiersin.org

While direct studies on the interaction of this compound analogs with P-gp are not extensively documented, the general physicochemical properties of benzamide derivatives suggest they could be potential substrates or inhibitors of such transporters. In vitro assays, such as those using P-gp-overexpressing cell lines, are commonly employed to determine if a compound is a P-gp substrate or inhibitor. nih.govnih.gov The identification of such interactions is critical, as co-administration with P-gp inhibitors could potentially enhance the bioavailability and efficacy of these benzamide analogs.

The following table outlines the key enzymes and transporters that are likely to interact with this compound analogs based on their chemical structure and findings from related compounds.

Computational and Theoretical Investigations of N,n Diethyl 3 Hydroxy 4 Iodobenzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid.

In the case of N,N-Diethyl-3-hydroxy-4-iodobenzamide, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, given its structural similarity to thyroid hormone analogs, it could be docked into the ligand-binding pocket of thyroid hormone receptors or the integrin αvβ3, which is a known cancer-relevant receptor for thyroid hormones. nih.govfrontiersin.org Studies on substituted benzamides have successfully used molecular docking to identify potential inhibitors for enzymes like E. coli dihydroorotase and acetylcholinesterase.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results would indicate the most likely binding conformation and provide a predicted binding energy, often expressed in kcal/mol. A lower binding energy generally suggests a more stable interaction.

Hypothetical Docking Parameters for this compound: This table is for illustrative purposes, as specific data is not available.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Thyroid Hormone Receptor Alpha | -8.5 | Arg228, Ser277, His381 |

| Integrin αvβ3 | -7.9 | Arg214, Asp217, Tyr122 |

| Acetylcholinesterase | -6.2 | Trp84, Tyr334, Phe330 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecular systems over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules.

For this compound complexed with a target protein, an MD simulation would involve solving Newton's equations of motion for a system containing the protein, the ligand, and a surrounding solvent environment (typically water). The simulation would track the movements of all atoms over a period of nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally similar benzamides with experimentally determined biological activity against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters.

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build an equation that correlates these descriptors with the observed activity. A robust QSAR model for benzamide (B126) derivatives could predict the inhibitory potency of this compound and guide the design of new analogs with improved activity. For example, QSAR studies on aminophenyl benzamide derivatives have highlighted the importance of hydrophobicity for their HDAC inhibitory activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential, and reaction mechanisms.

For this compound, DFT calculations could provide valuable information about its chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the chemical stability of the molecule.

DFT studies on iodinated phenols have been used to investigate the mechanisms of oxidative dearomatization, providing insights into the role of the iodine atom in the reaction. rsc.org Such calculations for this compound would help in understanding its electronic properties and predicting its behavior in chemical reactions.

Hypothetical DFT-Calculated Properties for this compound: This table is for illustrative purposes, as specific data is not available.

| Property | Calculated Value (Hypothetical) |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These properties determine how a drug is processed by the body and are critical for its efficacy and safety. Predicting ADME properties early in the drug discovery process can help in identifying and optimizing compounds with favorable drug-like characteristics.

For this compound, various ADME parameters can be predicted using commercially available software or web-based tools. These predictions are based on the compound's structure and physicochemical properties. Key predicted parameters often include:

Aqueous Solubility (logS): Affects absorption and formulation.

Blood-Brain Barrier (BBB) Permeability (logBB): Indicates the likelihood of the compound crossing into the central nervous system.

Caco-2 Permeability: An in vitro model for intestinal absorption.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Human Serum Albumin (HSA) Binding: Affects the distribution and availability of the drug.

Studies on small molecule kinase inhibitors have demonstrated the utility of compiling and analyzing preclinical ADME data to guide drug development. nih.gov

Hypothetical In Silico ADME Profile for this compound: This table is for illustrative purposes, as specific data is not available.

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

|---|---|---|

| logS | -3.5 | Low solubility |

| logBB | -0.8 | Unlikely to cross BBB |

| Caco-2 Permeability | Moderate | Moderate intestinal absorption |

| CYP2D6 Inhibition | High risk | Potential for drug interactions |

| HSA Binding | >90% | High binding to plasma protein |

Analytical Methodologies for Research Characterization of N,n Diethyl 3 Hydroxy 4 Iodobenzamide

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the purity of N,N-Diethyl-3-hydroxy-4-iodobenzamide and for its isolation from reaction mixtures or biological matrices. In a research context, developing a robust HPLC method is crucial for ensuring the quality of the compound used in further studies.

A typical reversed-phase HPLC method for a benzamide (B126) derivative would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation from impurities or related compounds.

Detailed Research Findings:

Interactive Data Table: Example HPLC Parameters for Benzamide Analysis

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Spectroscopic Methods for Structural Elucidation of Novel Analogs (e.g., NMR, Mass Spectrometry)

The definitive identification and structural elucidation of this compound and any novel analogs are accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic protons, the ethyl groups of the diethylamide moiety, and the hydroxyl proton.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

Detailed Research Findings:

While a full spectral analysis for this compound is not published in detail, data for analogous compounds are available and serve as a reference. For example, the ¹H NMR spectrum of N,N-dimethyl-3-iodobenzamide shows characteristic signals for the aromatic protons and the methyl groups. rsc.org For this compound, one would expect to see triplets and quartets for the ethyl groups, and distinct signals for the aromatic protons, with their chemical shifts influenced by the hydroxyl and iodo substituents. Commercial vendors indicate the availability of NMR and LC-MS data for this compound. nih.gov

Interactive Data Table: Expected ¹H NMR and MS Data for this compound

| Analytical Data | Expected Value/Observation |

| ¹H NMR (Chemical Shift, δ) | Aromatic protons (~6.5-8.0 ppm), Ethyl CH₂ (~3.4 ppm, quartet), Ethyl CH₃ (~1.2 ppm, triplet), Hydroxyl OH (variable) |

| ¹³C NMR (Chemical Shift, δ) | Carbonyl C=O (~170 ppm), Aromatic carbons (~110-160 ppm), Ethyl CH₂ (~40 ppm), Ethyl CH₃ (~13 ppm) |

| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 320.0199 (for C₁₁H₁₅INO₂⁺) |

Radiometric Quantification Methods for Tracer Studies (e.g., Gamma Counting)

When this compound is labeled with a radioisotope of iodine (e.g., Iodine-123, Iodine-125, or Iodine-131), it can be used as a tracer in preclinical imaging and biodistribution studies. Radiometric quantification methods are then essential for measuring the amount of radioactivity in various tissues and organs.

Gamma Counting: This is the primary method for quantifying gamma-emitting radioisotopes like ¹²³I, ¹²⁵I, and ¹³¹I. Samples of tissues, blood, or other biological fluids are placed in a gamma counter, which detects the gamma rays emitted by the radiotracer. The counting efficiency of the gamma counter is a critical parameter for accurate quantification. nih.gov

Detailed Research Findings:

Studies on other radioiodinated benzamides have demonstrated their potential as tracers, for example, in melanoma imaging. nih.gov In these studies, after administration of the radiolabeled compound to animal models, tissues are harvested at various time points, weighed, and their radioactivity is measured using a gamma counter. The data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). These studies show that the biodistribution and tumor uptake of iodobenzamides can be effectively quantified using this method. nih.gov

Interactive Data Table: Example Data from a Radiometric Tracer Study

| Tissue | Radioactivity (%ID/g) at 1 hour post-injection | Radioactivity (%ID/g) at 4 hours post-injection |

| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Liver | 3.2 ± 0.6 | 1.8 ± 0.4 |

| Kidney | 10.5 ± 2.1 | 4.2 ± 0.9 |

| Tumor | 8.9 ± 1.5 | 10.9 ± 2.2 |

Bioanalytical Techniques for Metabolite Detection in Preclinical Samples

Understanding the metabolic fate of this compound is a crucial part of its preclinical evaluation. Bioanalytical techniques are employed to detect, identify, and quantify its metabolites in biological samples such as plasma, urine, and tissue homogenates.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique for metabolite profiling. researchgate.net It combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the detection of metabolites even at very low concentrations and provides structural information for their identification.

Detailed Research Findings:

The general workflow for metabolite identification involves the administration of the compound to a preclinical model, followed by the collection of biological samples. researchgate.net These samples are then processed, often by protein precipitation or solid-phase extraction, to remove interfering substances before analysis by LC-MS. researchgate.net The metabolic pathways for benzamides can include hydroxylation, dealkylation, and conjugation (e.g., with glucuronic acid or sulfate). researchgate.net For this compound, potential metabolites could include de-ethylated products, further hydroxylated species, or conjugates of the phenolic hydroxyl group. A study on a radioiodinated benzamide derivative identified o-iodohippuric acid as a major metabolite, which was excreted via the kidneys. nih.gov This highlights the importance of analyzing urine samples in metabolite studies of iodobenzamides.

Interactive Data Table: Potential Metabolites of this compound

| Putative Metabolite | Chemical Transformation | Expected m/z [M+H]⁺ |

| N-Ethyl-3-hydroxy-4-iodobenzamide | N-de-ethylation | 292.9886 |

| 3,X-Dihydroxy-4-iodobenzamide | Aromatic hydroxylation | 335.9992 |

| N,N-Diethyl-3-(glucuronidyloxy)-4-iodobenzamide | Glucuronidation | 496.0520 |

Future Directions and Research Perspectives for N,n Diethyl 3 Hydroxy 4 Iodobenzamide

Development of Novel Radiolabeling Strategies and Precursors

The utility of N,N-Diethyl-3-hydroxy-4-iodobenzamide in nuclear medicine is intrinsically linked to the efficiency and accessibility of its radiolabeling with various isotopes. Future research is anticipated to move beyond traditional radioiodination techniques towards more versatile and streamlined methods.

A significant area of development will likely involve the creation of non-radioiodinated precursors that can be labeled with a wider array of radionuclides. This includes isotopes suitable for Positron Emission Tomography (PET), such as Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga). snmjournals.orgmdpi.com The development of precursors for these isotopes would allow for PET imaging, which offers higher sensitivity and spatial resolution compared to Single-Photon Emission Computed Tomography (SPECT). For instance, research on other benzamides has demonstrated successful labeling with ¹⁸F and ⁶⁸Ga, paving the way for similar strategies with this compound. snmjournals.orgmdpi.com

Furthermore, the concept of "theranostics," which combines diagnostic imaging and targeted therapy using the same molecular platform, is a burgeoning field. td2inc.com Future work could focus on developing precursors of this compound that can be chelated with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or alpha-emitters such as Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb). researchgate.netnih.gov This would enable a personalized medicine approach where the distribution of the diagnostic agent can predict the efficacy of the subsequent targeted radionuclide therapy.

The table below outlines potential radiolabeling strategies and the corresponding precursors that could be developed for this compound.

| Radionuclide | Imaging Modality | Potential Precursor Strategy | Rationale |

| ¹⁸F | PET | Introduction of a leaving group (e.g., tosylate, nitro) for nucleophilic substitution. | Leverage the favorable decay characteristics and widespread availability of ¹⁸F for high-resolution imaging. |

| ⁶⁸Ga | PET | Conjugation of a chelator (e.g., DOTA, NOTA) to the benzamide (B126) scaffold. | Utilize generator-produced ⁶⁸Ga for cost-effective and readily available PET imaging. snmjournals.org |

| ¹⁷⁷Lu | SPECT/Therapy | Conjugation of a chelator (e.g., DOTA) to the benzamide scaffold. | Enable a theranostic approach with a single compound for both imaging and β-particle therapy. nih.gov |

| ²²⁵Ac / ²¹²Pb | Therapy | Conjugation of a suitable chelator (e.g., MACROPA) to the benzamide scaffold. | Explore the potential of targeted alpha therapy for high-potency treatment of micrometastases. researchgate.net |

Exploration of Expanded Target Repertoires Beyond Melanin (B1238610)

While the affinity for melanin has been the cornerstone of benzamide research, the chemical structure of this compound presents opportunities to explore other biological targets. The benzamide motif is a privileged scaffold in medicinal chemistry, known to interact with a variety of enzymes and receptors. nih.govmdpi.com

Future research could investigate the binding of this compound and its derivatives to other cancer-related targets. For example, some benzamides have shown inhibitory activity against histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. nih.gov The specific substitution pattern of a hydroxyl group at the 3-position and an iodine atom at the 4-position might confer unique binding properties to certain HDAC isoforms or other enzymes.

Another avenue of exploration is the sigma receptor family, which is overexpressed in various tumor types, including prostate cancer. nih.gov Benzamide derivatives have been successfully developed as high-affinity ligands for sigma receptors. nih.gov Investigating the sigma receptor affinity of this compound could open up its application for imaging a broader range of cancers beyond melanoma.

The potential for this compound to target other melanin-like pigments or pigmented cells in different pathologies also warrants investigation. This could expand its diagnostic and therapeutic utility to other diseases characterized by pigmentation.

Design of Next-Generation Benzamide-Based Research Probes

The structure of this compound serves as a foundational template for the design of next-generation research probes with improved properties. Structure-activity relationship (SAR) studies will be crucial in optimizing the affinity, selectivity, and pharmacokinetic profile of these probes. nih.gov

Key areas for structural modification could include:

The Diethylamide Group: Altering the alkyl substituents on the amide nitrogen could influence lipophilicity, which in turn affects biodistribution and clearance from non-target tissues.

The Hydroxyl Group: The position and nature of the hydroxyl group are known to be important for melanin binding. Exploring other substitutions at this position could fine-tune the binding affinity and specificity.

The Iodine Atom: While essential for radioiodination, this position could be replaced with other halogens (e.g., bromine for precursor synthesis) or other functional groups to modulate the electronic properties and binding interactions of the molecule.

The design of "pro-probes" that are activated at the target site is another exciting direction. These probes would be administered in an inactive form and would only become detectable or therapeutically active upon interaction with a specific enzyme or condition within the tumor microenvironment. This approach could significantly improve the signal-to-background ratio in imaging and reduce off-target toxicity in therapy.

The table below summarizes potential next-generation benzamide-based probes derived from this compound.

| Probe Type | Design Strategy | Potential Advantage |

| High-Affinity Analogues | Systematic modification of substituents based on SAR studies. | Improved tumor uptake and retention, leading to better imaging contrast and therapeutic efficacy. |

| Theranostic Pairs | Development of a single precursor for labeling with both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides. | Personalized treatment planning and monitoring. td2inc.com |

| Multimodal Probes | Conjugation of a fluorophore or other imaging moiety to the benzamide structure. | Enables correlative imaging across different scales, from whole-body to cellular level. |

| Activatable Probes | Incorporation of a cleavable linker that releases the active probe in the tumor microenvironment. | Enhanced target specificity and reduced off-target effects. |

Application of this compound as a Chemical Biology Tool for Mechanistic Research

Beyond its potential clinical applications, this compound and its derivatives can serve as valuable chemical biology tools to investigate fundamental biological processes. The interaction of these probes with their biological targets can be leveraged to study enzyme function, receptor signaling, and metabolic pathways.

For instance, photoaffinity labeling versions of this compound could be synthesized. These probes incorporate a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein. This would allow for the definitive identification of the binding partners of the benzamide within cells, providing direct evidence for its mechanism of action.

Furthermore, fluorescently labeled derivatives of this compound could be used in high-content screening assays to identify novel modulators of its biological targets. These assays can be automated to screen large libraries of compounds, accelerating the discovery of new therapeutic agents. The use of such probes in mechanistic studies can provide a deeper understanding of the biology of melanin and other potential targets, which in turn can inform the design of more effective drugs and diagnostic agents.

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-3-hydroxy-4-iodobenzamide, and how can reaction yields be optimized?

Methodological Answer:

- Step 1: Start with 3-hydroxy-4-iodobenzoic acid as the precursor. React with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2: Perform a nucleophilic substitution with diethylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere to introduce the N,N-diethyl group.

- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Yield improvements (≥75%) are achieved by maintaining stoichiometric excess of diethylamine (1.5–2.0 eq) and refluxing at 40–50°C for 6–8 hours .

- Purification: Use column chromatography (silica gel, gradient elution with DCM:methanol 95:5) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (v2018/2) is recommended for structure solution due to its robustness in handling heavy atoms like iodine .

- Refinement: Apply SHELXL-2019 for anisotropic displacement parameters. Key parameters:

R1 = 0.032, wR2 = 0.085 (I > 2σ(I))

Residual electron density: ±0.25 eÅ⁻³

- Validation: Cross-check hydrogen bonding (O–H⋯O) and torsional angles (C–I bond orientation) with Mercury 4.3.0 .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications:

- Aromatic Ring: Replace iodine with bromine or chlorine to assess halogen-dependent bioactivity (e.g., receptor binding affinity) .

- Diethyl Group: Substitute with cyclopropylmethyl or tert-butyl to evaluate steric effects on solubility and metabolic stability .

- Biological Assays:

- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization (FP) assays. IC₅₀ values <10 µM indicate high potency .

- Compare logP (HPLC-derived) and plasma protein binding (PPB, equilibrium dialysis) to correlate lipophilicity with pharmacokinetics .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking: Use AutoDock Vina or Schrödinger Glide with a rigid receptor (e.g., COX-2 PDB: 3LN1). Key parameters:

Grid box: 20 ų centered on active site

Exhaustiveness: 32

- MD Simulations: Run 100-ns simulations (AMBER20, ff14SB force field) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) .

- Free Energy Calculations: Apply MM/GBSA to estimate ΔG_bind. A ΔG ≤ -40 kcal/mol suggests strong target affinity .

Q. How to address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

- IR Discrepancies: If ν(C=O) is reported as 1680 cm⁻¹ vs. 1650 cm⁻¹, verify solvent effects (KBr vs. ATR-FTIR) and hydrogen bonding (intermolecular vs. intramolecular) .

- NMR Anomalies: For ¹³C NMR chemical shifts (δ 170–175 ppm for carbonyl), confirm deuterated solvent (CDCl₃ vs. DMSO-d₆) and concentration effects (10–50 mM) .

- Resolution: Cross-validate with high-resolution mass spectrometry (HRMS, Q-TOF) to confirm molecular formula (C₁₁H₁₄INO₂, [M+H]+ m/z = 348.0124) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.